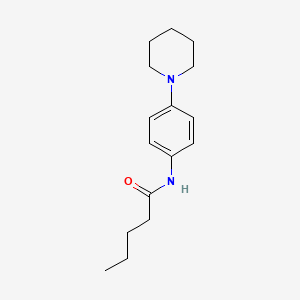![molecular formula C20H22N2O5S B2371930 3,4-diméthoxy-N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzènesulfonamide CAS No. 898426-76-1](/img/structure/B2371930.png)
3,4-diméthoxy-N-(1-méthyl-2-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound that holds significant interest in various fields of scientific research. This compound is characterized by its complex molecular structure which combines the benzenesulfonamide group with a tetrahydroquinoline derivative, making it a versatile subject for studies in chemistry, biology, and medicine.
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is used extensively in various scientific domains:
Chemistry: : As a subject for studying reaction mechanisms, compound stability, and synthesis techniques.
Biology: : In exploring its interactions with biological macromolecules and its potential as a biochemical tool.
Medicine: : Investigated for its potential therapeutic effects, mechanisms of action, and pharmacokinetics.
Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step chemical reactions. The process starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonamide group. Reaction conditions may include the use of specific solvents, catalysts, and controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: : On an industrial scale, the production might be optimized through continuous flow chemistry techniques to enhance yield and purity. Automation and advanced analytical methods such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. Its reactivity can be attributed to the functional groups present in the molecule which interact differently under various conditions.
Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate or chromic acid might be used. Reduction reactions could involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions often require nucleophilic or electrophilic reagents depending on the target functional group.
Major Products: : The major products of these reactions are often derivatives of the original compound, where specific functional groups are altered to study the effects on the compound's properties and activities.
Mécanisme D'action
The mechanism by which 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonamide moiety is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The tetrahydroquinoline core may facilitate binding to certain proteins, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as 3,4-dimethoxy-N-phenylbenzenesulfonamide or N-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide stands out due to its unique structural features that impact its reactivity and biological interactions. Its specificity and efficiency in scientific applications highlight its potential as a valuable compound in research.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)15-6-7-17(26-2)18(11-15)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCEOCNQGEBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
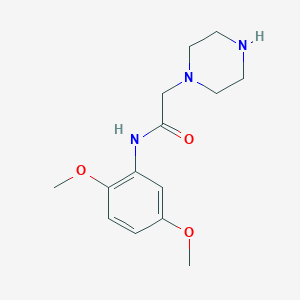
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
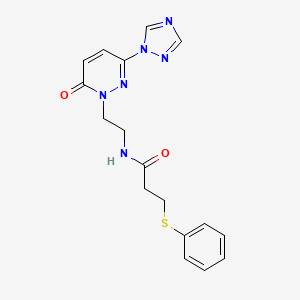
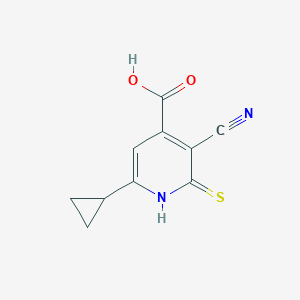
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)
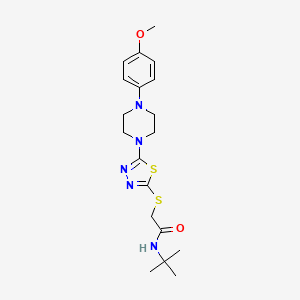
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
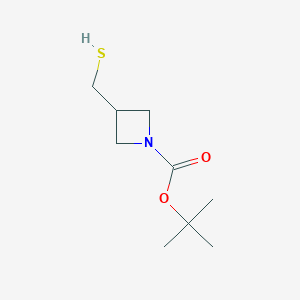
![5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)

